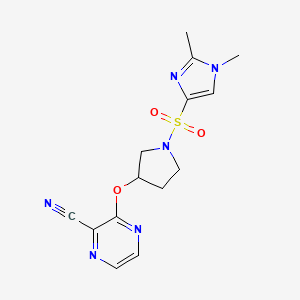

3-((1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazin-2-carbonitril

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C14H16N6O3S and its molecular weight is 348.38. The purity is usually 95%.

BenchChem offers high-quality 3-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Antibakterielle und Antituberkulose-Aktivität: Imidazolderivate haben antibakterielle und Antituberkulose-Eigenschaften gezeigt .

Synthetische Wege und Forschungstrends

Forscher erforschen weiterhin neuartige Synthesewege für Imidazolderivate. Zu den jüngsten Fortschritten gehören:

- N-Heterocyclische Carbene (NHC): NHCs dienen als Liganden und Organokatalysatoren und ermöglichen die Synthese von 1,2,4-trisubstituierten Imidazolen .

Zusammenfassend lässt sich sagen, dass die Verbindung „3-((1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazin-2-carbonitril“ ein erhebliches Potenzial in verschiedenen Bereichen hat, von der Arzneimittelentwicklung bis hin zu antimikrobiellen Anwendungen. Ihre einzigartige Struktur inspiriert weiterhin Forschung und Innovation.

Siwach, A., & Verma, P. K. (2021). Synthese und therapeutisches Potenzial von Imidazol enthaltenden Verbindungen. BMC Chemistry, 15(1), 12. Mehr lesen Jüngste Fortschritte in der Synthese von Imidazolen. (2020). RSC Advances, 10(29), 16958–16973. Mehr lesen

Biologische Aktivität

3-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that exhibits significant biological activity. Its structure includes a pyrazine ring, a carbonitrile group, and a sulfonamide moiety linked to a pyrrolidine derivative, which contributes to its potential as a therapeutic agent in various biological pathways.

Structural Characteristics

The molecular formula of this compound is C14H20N6O3S, with a molecular weight of approximately 344.42 g/mol. The presence of the imidazole and pyrrolidine rings enhances its pharmacological properties and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group can form strong hydrogen bonds with the active sites of target proteins, potentially leading to inhibition or modulation of their functions. The carbonitrile group may also contribute to its bioactivity by participating in nucleophilic attack mechanisms.

Biological Activity Profiles

Research has indicated various biological activities associated with this compound:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit key enzymes involved in metabolic pathways. For example, it may inhibit proteases or kinases, which are crucial in cancer and inflammatory diseases.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

- Antiviral Properties : Some derivatives of similar compounds have shown antiviral activity against viruses such as HIV and HCV, indicating that this compound might also possess similar effects.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds that share structural features with 3-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile:

- Enzyme Interaction Studies : Research utilizing surface plasmon resonance has demonstrated that compounds with similar sulfonamide groups exhibit high binding affinity to serine proteases. This suggests that our compound may also bind effectively to similar targets, influencing enzyme activity .

- Antimicrobial Testing : A study evaluating the antimicrobial efficacy of related pyrazole derivatives reported significant inhibition against various pathogens, highlighting the potential for this compound's application in treating infections .

- Antiviral Activity : Compounds structurally analogous to our target have shown promising results in inhibiting viral replication in vitro. For instance, pyrazolecarboxamide hybrids were effective against HCV with an IC50 value of 6.7 μM . This indicates a possible antiviral mechanism worth investigating for our compound.

Comparative Analysis Table

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(4-(1,2-Dimethylimidazol-4-sulfonyl)pyrrolidin-3-yloxy)pyrazine | Pyrazine ring, sulfonamide linkage | Enzyme inhibition, antimicrobial |

| Pyrazolecarboxamide derivatives | Pyrazole core with carboxamide | Antiviral against HCV |

| Imidazole-based compounds | Imidazole ring with various substituents | Broad-spectrum enzyme inhibition |

Eigenschaften

IUPAC Name |

3-[1-(1,2-dimethylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6O3S/c1-10-18-13(9-19(10)2)24(21,22)20-6-3-11(8-20)23-14-12(7-15)16-4-5-17-14/h4-5,9,11H,3,6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBFMYVKRNWHHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.